2-[(3-cyano-2-pyridinyl)thio]-N-methyl-N-phenylacetamide
Overview
Description
Scientific Research Applications
Synthesis and Derivative Formation
2-[(3-Cyano-2-Pyridinyl)thio]-N-methyl-N-phenylacetamide serves as a versatile precursor in the synthesis of various heterocyclic compounds. The chemical reactivity of similar cyanoacetamide derivatives has been utilized to create a broad array of functionalized heterocycles, such as pyridines, thiazoles, pyrazoles, and chromenes. These derivatives have been synthesized through reactions that include cyclization, condensation, and substitution, demonstrating the compound's utility in organic synthesis and heterocyclic chemistry (Dyachenko, Dyachenko, & Nenajdenko, 2018).
Biological Activities
Derivatives of this compound have shown promising biological activities. For example, synthesized heterocyclic compounds incorporating a sulfamoyl moiety, similar to the structure of interest, have demonstrated significant antimicrobial properties against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Moreover, novel heterocyclic compounds synthesized using 2-cyano-N-arylacetamide, a similar compound, have exhibited antimicrobial activities, further underlining the therapeutic potential of derivatives from this chemical class (Ewies & Abdelsalaam, 2020).
Antitumor Properties
Certain derivatives derived from cyanoacetamide analogs have been explored for their antitumor properties. Compounds synthesized from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, for instance, have been evaluated for antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer, showing high inhibitory effects in vitro (Shams, Mohareb, Helal, & Mahmoud, 2010). This indicates the potential of this compound derivatives in the development of new anticancer drugs.
Safety and Hazards
Properties
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-methyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-18(13-7-3-2-4-8-13)14(19)11-20-15-12(10-16)6-5-9-17-15/h2-9H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOSJBGCUWFJHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=C(C=CC=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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